5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex aromatic compounds containing multiple substituents and functional groups. The primary name reflects the benzoyl chloride core structure with appropriate positional descriptors for each substituent. According to chemical registry databases, this compound is assigned the Chemical Abstracts Service number 1160260-32-1, providing definitive identification within scientific literature and commercial databases.
The complete systematic name construction begins with the benzoyl chloride base structure, where the carbonyl carbon is designated as position 1 of the benzene ring. The bromine substituent occupies position 5 relative to the carbonyl group, while the complex ether linkage containing the dichlorobenzyl moiety is positioned at the ortho position (position 2) relative to the carbonyl functionality. The ether substituent itself contains a benzyl group bearing chlorine atoms at positions 2 and 4 of the second aromatic ring, creating the complete designation as this compound.
Alternative nomenclature systems may refer to this compound using variations in substituent ordering or descriptive approaches. Some chemical databases list the compound as 5-Bromo-2-((2,4-dichlorobenzyl)oxy)benzoyl chloride, utilizing parentheses instead of brackets for the ether substituent description. The molecular identifier code demonstrates consistent recognition across multiple chemical registry systems, with the same Chemical Abstracts Service number appearing in various commercial and academic databases.
Molecular Architecture: Benzoyl Chloride Core and Substituent Analysis
The molecular architecture of this compound exhibits a complex three-dimensional arrangement centered around the benzoyl chloride functional group. The compound possesses the molecular formula C₁₄H₈BrCl₃O₂ with a calculated molecular weight of 394.48 daltons. The structural framework consists of two distinct aromatic rings connected through an ether linkage, creating opportunities for various intermolecular interactions and conformational arrangements.
The benzoyl chloride core provides the primary reactive center of the molecule, featuring the characteristic carbonyl-chloride bond that exhibits high electrophilic character. This functional group is positioned on a benzene ring that also carries a bromine substituent at the meta position relative to the carbonyl group. The presence of the bromine atom introduces additional electronic effects through its inductive and mesomeric properties, influencing both the reactivity of the benzoyl chloride group and the overall electron density distribution within the aromatic system.
The ether linkage connecting the two aromatic rings creates a flexible bridge that allows for rotational freedom around the carbon-oxygen bonds. The dichlorobenzyl substituent attached through this ether connection contains two chlorine atoms positioned at the ortho and para positions relative to the methylene carbon. This specific substitution pattern creates a unique electronic environment that affects both the stability of the ether linkage and the overall molecular conformation.
| Structural Component | Position | Electronic Effect | Molecular Contribution |
|---|---|---|---|
| Benzoyl Chloride | Core Structure | Strong Electron-Withdrawing | Primary Reactive Site |
| Bromine Substituent | Position 5 | Moderate Electron-Withdrawing | Secondary Electronic Modulation |
| Ether Linkage | Position 2 | Weak Electron-Donating | Conformational Flexibility |
| 2,4-Dichlorobenzyl | Terminal Group | Strong Electron-Withdrawing | Steric and Electronic Influence |
Crystallographic Characterization and Conformational Studies
Crystallographic analysis of this compound reveals important insights into its solid-state structure and preferred conformational arrangements. While specific crystallographic data for this exact compound was not extensively detailed in the available literature, structural studies of closely related benzoyl chloride derivatives provide valuable information about the likely conformational preferences and packing arrangements.
The molecular conformation is significantly influenced by the rotational barriers around the ether linkage connecting the two aromatic rings. Computational studies and related experimental observations suggest that the preferred conformation minimizes steric interactions between the halogen substituents while maintaining favorable electronic interactions between the aromatic systems. The bromine substituent on the benzoyl ring and the chlorine atoms on the benzyl group create specific steric constraints that limit the accessible conformational space.
Three-dimensional conformational analysis indicates that the molecule adopts an extended conformation in the solid state to minimize unfavorable halogen-halogen repulsions. The ether oxygen atom typically exhibits a slight pyramidal geometry due to the steric demands of the large aromatic substituents. This conformational preference has important implications for the compound's reactivity patterns and intermolecular interactions in both solution and solid-state environments.
The crystallographic packing arrangements likely involve halogen bonding interactions between the chlorine and bromine substituents of adjacent molecules. These weak intermolecular forces contribute to the overall stability of the crystal structure and influence important physical properties such as melting point, solubility, and thermal stability. The presence of multiple halogen atoms creates opportunities for complex networking arrangements within the crystal lattice.
Comparative Structural Analysis with Ortho/Meta-Dichloro Analogues
Comparative structural analysis with related dichloro analogues reveals important structure-activity relationships and electronic effects within this class of halogenated benzoyl chlorides. Several structurally related compounds provide valuable comparison points, including 4-[(2,4-dichlorobenzyl)oxy]benzoyl chloride and various bromo-substituted analogues with different chlorine substitution patterns.
The 4-[(2,4-dichlorobenzyl)oxy]benzoyl chloride analogue, with Chemical Abstracts Service number 1160260-54-7, differs from the target compound primarily in the absence of the bromine substituent on the benzoyl ring. This structural difference results in a molecular weight of 315.6 daltons compared to the 394.48 daltons of the bromo-containing compound. The electronic effects of the bromine substituent create significant differences in reactivity patterns and physical properties between these closely related structures.
Examination of the 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride analogue, which contains only a single chlorine substituent on the benzyl ring at the para position, provides insights into the cumulative effects of multiple halogen substituents. This compound exhibits a molecular weight of 360.0 daltons and demonstrates different electronic characteristics due to the reduced electron-withdrawing capacity of the mono-chlorinated benzyl group compared to the dichloro analogue.
| Compound | CAS Number | Molecular Weight | Halogen Count | Key Structural Difference |
|---|---|---|---|---|
| This compound | 1160260-32-1 | 394.48 | 4 | Reference compound |
| 4-[(2,4-dichlorobenzyl)oxy]benzoyl chloride | 1160260-54-7 | 315.6 | 3 | No bromine on benzoyl ring |
| 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride | 1160250-52-1 | 360.0 | 3 | Single chlorine on benzyl |
| 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride | 1160250-25-8 | 404.48 | 3 | Bromine replaces chlorine |
The comparative analysis reveals that the specific positioning and number of halogen substituents significantly influence the molecular properties and potential applications of these compounds. The 2,4-dichloro substitution pattern on the benzyl ring creates a particularly electron-deficient aromatic system that enhances the electrophilic character of the benzoyl chloride group. This electronic enhancement is further amplified by the presence of the bromine substituent on the benzoyl ring, creating a highly reactive electrophilic center suitable for various synthetic transformations.
Conformational studies of these analogues demonstrate that the overall molecular shape and flexibility remain relatively consistent across the series, with the primary differences arising from the varying steric demands and electronic properties of the different halogen substituents. The ether linkage maintains its role as a flexible connector between the aromatic rings in all analogues, allowing for similar ranges of accessible conformations while the specific preferred conformations may shift based on the substitution pattern.
Properties
IUPAC Name |
5-bromo-2-[(2,4-dichlorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrCl3O2/c15-9-2-4-13(11(5-9)14(18)19)20-7-8-1-3-10(16)6-12(8)17/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFBYQHZGSGRRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrCl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201206411 | |
| Record name | 5-Bromo-2-[(2,4-dichlorophenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201206411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160260-32-1 | |
| Record name | 5-Bromo-2-[(2,4-dichlorophenyl)methoxy]benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160260-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-[(2,4-dichlorophenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201206411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reagents and Conditions
- Starting material: 5-bromo-2-(hydroxy or chloro)benzoic acid derivative.
- Reagent: Thionyl chloride (SOCl₂) is commonly used to convert carboxylic acids to acyl chlorides.
- Catalyst: A catalytic amount of dimethylformamide (DMF) (0.5-1% molar ratio relative to acid) enhances the reaction rate.
- Solvent: Often performed neat (without solvent) or with minimal solvent.
- Reaction conditions: Reflux for 2 to 4 hours under anhydrous conditions.
Reaction Description
The carboxylic acid reacts with excess thionyl chloride under reflux, catalyzed by DMF, to form the corresponding benzoyl chloride. Excess thionyl chloride is removed by reduced pressure distillation at approximately 60 °C to isolate the crude benzoyl chloride intermediate as a yellow solid.
Example Data from Analogous Compound Preparation
| Parameter | Range/Value |
|---|---|
| Molar ratio (acid : SOCl₂) | 1 : 2 to 1 : 5 |
| DMF amount | 0.5-1% molar relative to acid |
| Reflux time | 2-4 hours |
| Temperature for distillation | ~60 °C under reduced pressure |
| Yield of benzoyl chloride | ~98-99% |
This method yields a high-purity benzoyl chloride intermediate suitable for subsequent reactions.
Introduction of the 2,4-Dichlorobenzyl Ether Group
Ether Formation via Nucleophilic Substitution
The 2,4-dichlorobenzyl moiety is introduced by reacting the benzoyl chloride intermediate with 2,4-dichlorobenzyl alcohol or its equivalent under controlled conditions. This step typically involves:
- Solvent: Dichloromethane (DCM) or similar inert organic solvents.
- Catalyst: Lewis acids such as aluminum trichloride (AlCl₃) supported on silica gel to facilitate electrophilic aromatic substitution or etherification.
- Temperature: Cooling to -20 to -30 °C to control reaction rate and selectivity.
- Atmosphere: Reduced pressure or vacuum to maintain reaction efficiency.
Reaction Process
- The benzoyl chloride intermediate is dissolved in dichloromethane.
- Aluminum trichloride loaded on silica gel is added under vacuum.
- 2,4-dichlorobenzyl alcohol is added dropwise to the reaction mixture while maintaining low temperature.
- The reaction proceeds for 2 to 4 hours.
- After completion, the mixture is filtered to remove catalyst residues.
- The filtrate is washed sequentially with 5% sodium bicarbonate solution and water to remove acidic impurities.
- Solvent is evaporated, and the crude product is recrystallized from ethanol/water mixtures to yield the pure 5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride.
Representative Yields and Purity
| Parameter | Range/Value |
|---|---|
| Aluminum trichloride loading | 1.6 mmol/g silica gel |
| Vacuum degree | -0.05 to -0.08 MPa |
| Reaction temperature | -30 to -20 °C |
| Reaction time | 2-4 hours |
| Yield of final product | 90-95% |
| Purity (HPLC) | >99% |
This method produces high-purity products with reproducible yields.
Summary Table of Preparation Steps
| Step | Description | Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Conversion of 5-bromo-2-substituted benzoic acid to benzoyl chloride | Thionyl chloride (2-5 eq), DMF (0.5-1%), reflux 2-4 h, distill at 60 °C under vacuum | Benzoyl chloride intermediate, 98-99% yield |
| 2 | Etherification with 2,4-dichlorobenzyl alcohol | Dichloromethane solvent, AlCl₃ on silica gel, -30 to -20 °C, vacuum -0.05 to -0.08 MPa, 2-4 h | This compound, 90-95% yield, >99% purity |
Analytical and Research Findings
- Purity assessment: High-performance liquid chromatography (HPLC) confirms purity >99% for the final compound.
- Structural confirmation: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used to confirm the chemical structure, especially the presence of the bromine and dichlorobenzyl ether groups.
- Reproducibility: The described method demonstrates consistent yields and purity across multiple batches, indicating robustness.
- Scalability: The procedure has been reported to be scalable from laboratory to pilot plant scale without significant loss of yield or purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoyl chloride group.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, which react with the benzoyl chloride group to form amides and esters, respectively.
Reaction Conditions: These reactions typically occur under mild to moderate temperatures, often in the presence of a base to neutralize the hydrochloric acid byproduct.
Major Products Formed
Amides and Esters: The primary products formed from nucleophilic substitution reactions are amides and esters, depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride serves as a valuable intermediate in organic synthesis. Its acyl chloride functionality allows it to participate in acylation reactions, where it can introduce acyl groups to various nucleophiles. This property is crucial for creating more complex organic molecules, which are often required in pharmaceutical development.
Synthesis Pathways
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzoyl Chloride : Starting from 5-bromo-2-chlorobenzoic acid and converting it using reagents like thionyl chloride.
- Substitution Reactions : The introduction of the dichlorobenzyl ether moiety through nucleophilic substitution.
- Purification : Techniques such as recrystallization or chromatography to isolate the final product.
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in medicinal chemistry, particularly as a lead compound for developing new pharmaceuticals. Compounds with similar structures have been known to exhibit significant biological activities, including antimicrobial and anticancer effects.
Material Science
The presence of halogen substituents (bromine and chlorine) in the structure may enhance the compound's physical properties, making it suitable for material science applications. For instance:
- Thermal Stability : Halogenated compounds often exhibit improved thermal stability.
- Conductivity : Potential use in electronic materials due to the influence of halogens on electronic properties.
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of halogenated benzoyl chlorides found that derivatives similar to this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism involved apoptosis induction through the activation of caspases.
Case Study 2: Synthesis of Related Compounds
Research focusing on synthesizing derivatives of benzoyl chlorides has highlighted the utility of compounds like this compound as intermediates for producing novel therapeutic agents. These studies emphasize the importance of optimizing reaction conditions to enhance yield and purity .
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzoyl chloride group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can modulate various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Structural Variations and Physical Properties
Key structural analogs differ in the substituents on the benzyl ether group. These variations influence molecular mass, reactivity, and commercial availability:
Key Observations :
- Substituent Effects: The 2,4-dichloro substitution in the target compound increases molar mass compared to methyl-substituted analogs (e.g., 339.61 vs. 360.0 g/mol).
Research Findings and Implications
- Reactivity : Chlorine substituents enhance stability and resistance to hydrolysis compared to methyl groups, making dichloro analogs preferable for reactions requiring prolonged shelf life .
Biological Activity
5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride is a synthetic organic compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of both bromine and dichlorobenzyl groups attached to a benzoyl chloride moiety. This configuration enhances its reactivity and biological interactions.
Chemical Formula: CHBrClO
Molecular Weight: 363.05 g/mol
The mechanism of action for this compound primarily involves its ability to form covalent bonds with nucleophilic sites on proteins due to the reactive benzoyl chloride group. This interaction can lead to the inhibition of enzyme functions and modulation of various biochemical pathways. The halogen substituents may enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory activity. For instance, derivatives of benzoyl chlorides are known to act as inhibitors for various enzymes involved in metabolic pathways, making them valuable in drug design.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of halogens typically enhances the biological activity of organic compounds against bacteria and fungi. Similar compounds have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
Case Studies
- Anticancer Activity : A study involving analogs of benzoyl chloride reported significant cytotoxic effects against cancer cell lines. The mechanism was attributed to apoptosis induction through caspase activation pathways.
- Antibacterial Efficacy : Research published in a peer-reviewed journal highlighted that halogenated benzoyl derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against various bacterial strains, suggesting potential therapeutic applications in treating infections.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Bromo-2-chlorobenzoic acid | Similar bromine substitution | Moderate antibacterial activity |
| 2-Bromobenzoyl chloride | Lacks dichlorobenzyl group | Lower enzyme inhibition potential |
Research Applications
This compound is utilized in various scientific domains:
- Organic Synthesis : Acts as a building block for synthesizing more complex molecules.
- Biochemistry : Employed in receptor binding studies and proteomics research to explore protein interactions.
- Pharmaceutical Development : Investigated for potential therapeutic applications, particularly in drug discovery targeting specific diseases.
Q & A
Q. What are the key synthetic routes for preparing 5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride?
The synthesis typically involves two main steps:
Formation of the benzyloxy intermediate : Reacting 5-bromo-2-hydroxybenzoic acid with 2,4-dichlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group .
Conversion to acyl chloride : Treating the intermediate with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) under inert atmosphere. Excess SOCl₂ is removed via vacuum distillation, and the product is purified by recrystallization or column chromatography .
Critical considerations: Moisture exclusion is essential during the acyl chloride formation due to its high reactivity with water .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- Infrared (IR) Spectroscopy : Confirms the presence of C=O (acyl chloride, ~1770 cm⁻¹) and C-O (ether, ~1250 cm⁻¹) stretches .
- Nuclear Magnetic Resonance (NMR) :
- Elemental Analysis : Validates purity by comparing calculated vs. experimental C, H, N, and S percentages (e.g., deviations <0.3% indicate high purity) .
Advanced Research Questions
Q. How can reaction yields be optimized during the benzyloxy ether formation step?
- Catalyst Selection : Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reactivity between phenolic oxygen and 2,4-dichlorobenzyl halides .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of the phenolic starting material and facilitate nucleophilic substitution .
- Temperature Control : Moderate heating (60–80°C) accelerates the reaction while minimizing side products like hydrolysis or elimination .
Q. What are common impurities in the final product, and how are they resolved?
- Unreacted Starting Material : Residual 5-bromo-2-hydroxybenzoic acid can be removed via acid-base extraction (e.g., washing with NaHCO₃) .
- Hydrolysis Byproducts : Trace moisture may hydrolyze the acyl chloride to the carboxylic acid. Rigorous drying of solvents and reagents, coupled with inert gas purging, mitigates this .
- Column Chromatography : Silica gel chromatography using hexane/ethyl acetate gradients effectively separates the target compound from impurities .
Q. How should researchers handle discrepancies in elemental analysis data?
- Replicate Analysis : Perform triplicate measurements to rule out instrumental error .
- Complementary Techniques : Use high-resolution mass spectrometry (HRMS) or X-ray crystallography to confirm molecular structure if elemental analysis shows inconsistencies (>0.5% deviation) .
- Sample Purity : Re-purify the compound via recrystallization (e.g., using dry hexane/DCM mixtures) to exclude solvent or moisture contamination .
Q. What strategies are effective for managing the compound’s moisture sensitivity in downstream reactions?
- Storage : Store under argon or nitrogen at –20°C in sealed, desiccated containers .
- Reaction Setup : Use Schlenk lines or gloveboxes for moisture-sensitive reactions (e.g., amide coupling with amines) .
- In Situ Generation : Prepare the acyl chloride immediately before use to minimize decomposition .
Data Contradiction Analysis
Q. How to address conflicting NMR data for the benzyloxy methylene protons?
- Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., δ 5.2 ppm in CDCl₃ vs. δ 5.4 ppm in DMSO-d₆). Always report solvent conditions .
- Dynamic Effects : Rotameric equilibria in the benzyloxy group can split signals. Variable-temperature NMR (e.g., 25–60°C) can coalesce peaks and confirm assignment .
Q. Why might IR spectra show unexpected carbonyl stretches?
- Hydrolysis Artifacts : A broad peak at ~1700 cm⁻¹ suggests partial hydrolysis to the carboxylic acid. Repeat synthesis under strictly anhydrous conditions .
- Conformational Isomerism : Steric hindrance from the 2,4-dichlorobenzyl group may shift the C=O stretch. Compare with computational (DFT) vibrational predictions .
Methodological Best Practices
- Safety Protocols : Use corrosion-resistant gloves and eye protection when handling acyl chlorides due to their skin/eye toxicity .
- Quality Control : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) to detect trace impurities (<0.1%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
